molecular formula C21H17N3O3S B7736250 benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate

benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate

Cat. No.: B7736250
M. Wt: 391.4 g/mol
InChI Key: UKDDBEZMSIBSTF-UHFFFAOYSA-N
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Description

Benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate is a complex organic compound that features a pyrimidine ring substituted with a cyano group, a methylphenyl group, and a thioester linkage to a benzyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a cyanoacetamide derivative.

    Introduction of the Thioester Linkage: The thioester linkage is introduced by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Esterification: The final step involves the esterification of the thioester intermediate with benzyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrolysis can be performed using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group and the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions with proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thioester linkage can also undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-[[5-cyano-6-phenyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate: Similar structure but lacks the methyl group on the phenyl ring.

    Ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness

Benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate is unique due to the presence of the benzyl ester, which can influence its solubility, reactivity, and interaction with biological targets. The methyl group on the phenyl ring also adds steric hindrance, potentially affecting its binding affinity and selectivity.

Properties

IUPAC Name

benzyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-14-7-9-16(10-8-14)19-17(11-22)20(26)24-21(23-19)28-13-18(25)27-12-15-5-3-2-4-6-15/h2-10H,12-13H2,1H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDBEZMSIBSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)OCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)OCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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